N-(1H-benzimidazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-3-methoxybenzamide: is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities The structure of this compound consists of a benzimidazole ring attached to a benzamide moiety with a methoxy group at the 3-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3-methoxybenzamide typically involves the reaction of 2-aminobenzimidazole with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as optical sensors and catalysts
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(1H-benzimidazol-2-yl)-3-methoxybenzamide can be compared with other benzimidazole derivatives to highlight its uniqueness:
Similar Compounds: N-(1H-benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine, N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl derivatives
Uniqueness: The presence of the methoxy group at the 3-position of the benzamide ring imparts unique chemical and biological properties to this compound, making it distinct from other benzimidazole derivatives. .
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-6-4-5-10(9-11)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |
InChI Key |
HXHRXGAOJPZWMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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